1-(6-Ethoxypyridin-2-Yl)Piperazine

Descripción

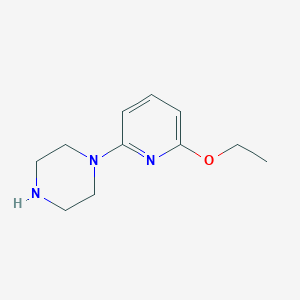

Structure

3D Structure

Propiedades

IUPAC Name |

1-(6-ethoxypyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-2-15-11-5-3-4-10(13-11)14-8-6-12-7-9-14/h3-5,12H,2,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBPLIGXKQSNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=N1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549724 | |

| Record name | 1-(6-Ethoxypyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108122-25-4 | |

| Record name | 1-(6-Ethoxypyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-Ethoxypyridin-2-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1-(6-Ethoxypyridin-2-Yl)Piperazine and its Core Structure

The synthesis of 1-(6-ethoxypyridin-2-yl)piperazine and structurally related arylpiperazines typically relies on well-established nucleophilic aromatic substitution (SNAr) reactions. The core strategy involves the coupling of a piperazine (B1678402) moiety with a substituted pyridine (B92270) ring.

A common and direct pathway is the reaction between a halo-substituted pyridine and piperazine. For the target compound, this involves the reaction of 2-chloro-6-ethoxypyridine (B1359853) with piperazine. In this reaction, one of the nitrogen atoms of the piperazine acts as a nucleophile, displacing the chloride from the electron-deficient pyridine ring. The reaction is often carried out at elevated temperatures and may utilize a base to neutralize the hydrogen chloride generated during the reaction.

A related synthetic approach, which highlights the versatility of this method, is the synthesis of N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives. nih.gov In this multi-step synthesis, the key step for forming the substituted piperazinyl-pyridine core involves reacting 2-chloro-5-nitropyridine (B43025) with 1-Boc-piperazine at 110 °C. nih.gov The Boc (tert-butyloxycarbonyl) group serves as a protecting group for one of the piperazine nitrogens, allowing for controlled, mono-substitution onto the pyridine ring. The protecting group is subsequently removed to allow for further derivatization. This general principle of reacting a chloropyridine with a mono-protected piperazine is a cornerstone for creating complex molecules built upon the 1-arylpiperazine framework.

Development of Novel Synthetic Routes for Advanced Piperazine Derivatives

While traditional methods are effective, research continues to seek more efficient, atom-economical, and versatile synthetic routes. Modern advancements have focused on catalytic and light-mediated transformations to construct and functionalize the piperazine core.

Catalytic Synthesis Approaches

Catalytic methods offer milder reaction conditions and improved efficiency over classical techniques. Transition metals like iridium, ruthenium, palladium, and nickel are at the forefront of these developments.

Iridium and Ruthenium Catalysis: Iridium complexes, such as [Cp*IrCl2]2, have been successfully employed to catalyze the synthesis of piperazine derivatives from ethanolamines. clockss.org This "borrowing hydrogen" methodology involves the N-alkylative homocoupling of N-substituted ethanolamines or the cross-coupling of diethanolamines with primary amines, proceeding under relatively mild conditions (e.g., 110 °C) with only water as a byproduct. clockss.org Ruthenium-based catalysts have also been used for similar diol-diamine couplings to produce piperazines. organic-chemistry.org

Palladium Catalysis: Palladium catalysts are widely used for C-N bond formation. Pd-catalyzed methodologies have been developed for the aerobic oxidative cyclization of alkenes to form various nitrogen heterocycles, including piperazines. organic-chemistry.org Another innovative Pd-catalyzed approach involves the modular synthesis of highly substituted piperazines by coupling a propargyl unit with diamine components, offering high regio- and stereochemical control. organic-chemistry.org

Reductive Cyclization: A general method for synthesizing piperazines with substituents on the carbon atoms involves the catalytic reductive cyclization of dioximes. nih.gov This process uses primary amines and nitrosoalkenes to form bis(oximinoalkyl)amines, which are then hydrogenated over a catalyst like 5%-Pd/C or Raney nickel to yield the piperazine ring. nih.gov

| Catalyst Type | Precursors | Key Features |

| Iridium (e.g., [Cp*IrCl2]2) | Ethanolamines | Atom-economical, mild conditions, water as byproduct. clockss.org |

| Ruthenium | Diols and Diamines | Effective for diol-diamine coupling. organic-chemistry.org |

| Palladium | Alkenes, Propargyl units | Enables aerobic oxidative cyclization and modular synthesis. organic-chemistry.org |

| Palladium on Carbon (Pd/C) | Dioximes | Stereoselective reductive cyclization. nih.gov |

| Raney Nickel | Dioximes | Alternative catalyst for reductive cyclization. nih.gov |

Light-Mediated Chemical Transformations

Photoredox catalysis has emerged as a powerful and green alternative for synthesizing and functionalizing piperazines under mild conditions. researchgate.net These methods often utilize iridium- or ruthenium-based photocatalysts, as well as organic dyes, which become reactive upon irradiation with visible light.

One of the earliest examples involved the C–H arylation of N-Boc piperazine using an iridium photocatalyst, Ir(ppy)3, to directly couple the piperazine ring with aromatic systems. mdpi.com This process proceeds via a single-electron transfer mechanism. mdpi.com More advanced light-mediated protocols have been developed:

The CLAP Protocol (CarboxyLic Amine Protocol): This method uses an iridium-based photoredox catalyst (or the organic photocatalyst 4CzIPN) to facilitate a decarboxylative cyclization between an amino-acid-derived diamine and various aldehydes. This approach provides access to a diverse range of C2-substituted piperazines. organic-chemistry.orgmdpi.com

The SLAP Protocol (SiLicon Amine Protocol): To avoid potentially toxic tin reagents used in earlier "SnAP" methods, a silicon-based radical process was developed. This protocol uses an iridium photocatalyst, such as IrIII(ppy)2(dtbbpy)PF6, under blue light irradiation to promote the efficient cyclization and formation of piperazine products. mdpi.com

These light-mediated transformations are significant as they enable direct C-H functionalization, a challenging but highly desirable transformation that allows for the late-stage modification of complex molecules. researchgate.netmdpi.com

Derivatization Strategies for Structural Modification and Diversification

The derivatization of the piperazine ring is crucial for tuning the pharmacological and physicochemical properties of molecules. The two nitrogen atoms of the piperazine scaffold offer ample opportunities for structural modification. A primary strategy involves functionalizing the second nitrogen atom (N4) of a 1-arylpiperazine core, such as 1-(6-ethoxypyridin-2-yl)piperazine.

Common derivatization reactions include:

N-Acylation: This involves reacting the piperazine nitrogen with acylating agents like acid chlorides or activated carboxylic acids. For instance, in the synthesis of antitubercular agents, a piperazine intermediate was coupled with pyrazinoic acid using standard coupling reagents (EDC·HCl, HOBt). nih.gov This strategy is also used to introduce a wide variety of substituents, as seen in the synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides, where a chloroacetamide intermediate was reacted with various arylpiperazines. elsevierpure.com

N-Alkylation: Attaching alkyl groups to the piperazine nitrogen can be achieved through reductive amination or reaction with alkyl halides.

Derivatization for Analysis: Chemical derivatization is also a key strategy in analytical chemistry. Since the basic piperazine scaffold lacks a strong chromophore, it can be difficult to detect at low concentrations using HPLC-UV. To overcome this, piperazine can be reacted with a derivatizing agent to form a stable, UV-active product. researchgate.net Commonly used agents include dansyl chloride and 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which react with the secondary amine of piperazine, enabling sensitive detection by HPLC-UV or HPLC-MS. researchgate.netnih.gov

These strategies allow for the creation of large libraries of compounds from a common piperazine-containing intermediate, facilitating structure-activity relationship (SAR) studies. researchgate.netnih.gov

Analytical Techniques for Structural Elucidation in Research

The unequivocal confirmation of the structure of newly synthesized compounds is fundamental in chemical research. For 1-(6-ethoxypyridin-2-yl)piperazine and its derivatives, a combination of spectroscopic and analytical methods is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools for determining the precise molecular structure. nih.gov 1H NMR provides information on the number of different types of protons and their neighboring environments, while 13C NMR reveals the carbon skeleton. Advanced NMR techniques can also establish stereochemistry, for example, in distinguishing between cis and trans isomers of substituted piperazine-2,5-diones. anu.edu.au

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. researchgate.net Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and high-resolution mass spectrometry (e.g., Quadrupole Time-of-Flight, QTOF) are routinely used to confirm the elemental composition and identify compounds in complex mixtures. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of specific functional groups within the molecule, such as C-H, C=C, C-O, and N-H bonds, by detecting their characteristic vibration frequencies. researchgate.netbas.bg

X-ray Crystallography: For compounds that can be grown as single crystals, X-ray diffraction provides the definitive 3D structure, including bond lengths, bond angles, and stereochemistry. researchgate.netbas.bg

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, providing a confirmation of its empirical formula. researchgate.netbas.bg

| Analytical Technique | Information Provided |

| NMR Spectroscopy (1H, 13C) | Carbon-hydrogen framework, connectivity, stereochemistry. nih.govanu.edu.au |

| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns. researchgate.netnih.gov |

| FT-IR Spectroscopy | Presence of specific functional groups. researchgate.netbas.bg |

| X-ray Crystallography | Definitive 3D molecular structure for crystalline solids. researchgate.netbas.bg |

| Elemental Analysis | Percentage composition of elements, empirical formula. researchgate.netbas.bg |

Comprehensive Analysis of Biological Activities and Pharmacological Profiles

Antimicrobial Activity Investigations

No specific studies were identified that have investigated the antimicrobial activity of 1-(6-Ethoxypyridin-2-Yl)Piperazine. The piperazine (B1678402) nucleus is a core component of many synthetic compounds designed as antimicrobial agents. apjhs.comnih.govnih.gov

There is no published data on the efficacy of 1-(6-Ethoxypyridin-2-Yl)Piperazine against either Gram-positive or Gram-negative bacteria. Numerous studies on other piperazine derivatives have demonstrated significant antibacterial activity. researchgate.netijcmas.comnih.govderpharmachemica.commdpi.comnih.gov

The antifungal potential of 1-(6-Ethoxypyridin-2-Yl)Piperazine has not been evaluated in any known studies. The structural framework of piperazine has been utilized in the development of novel antifungal compounds. researchgate.netnih.govuky.eduresearchgate.net

Specific research on the anti-tubercular properties of 1-(6-Ethoxypyridin-2-Yl)Piperazine is not available. However, various piperazine-containing molecules have been synthesized and tested for their activity against Mycobacterium tuberculosis. rsc.orgnih.gov

There is no information regarding the ability of 1-(6-Ethoxypyridin-2-Yl)Piperazine to modulate microbial resistance mechanisms.

Anticancer and Antiproliferative Research

Selective Cytotoxicity Against Specific Malignant Cell Lines

There is no publicly available data from scientific literature detailing the selective cytotoxicity of 1-(6-ethoxypyridin-2-yl)piperazine against any specific malignant cell lines. Consequently, no data tables of research findings on its anti-cancer activity can be provided. While piperazine derivatives, in general, have been investigated for their potential as anticancer agents, specific assays and results for this compound have not been published. ontosight.ai

Anti-inflammatory and Immunomodulatory Properties

Modulatory Effects on Inflammatory Pathways and Cytokines

No studies were identified that investigate the modulatory effects of 1-(6-ethoxypyridin-2-yl)piperazine on inflammatory pathways or the production of cytokines. Research into its potential to influence inflammatory responses has not been published in the available scientific literature.

Interaction with Immune-Related Receptors and Enzymes

There is no available research on the interaction of 1-(6-ethoxypyridin-2-yl)piperazine with immune-related receptors or enzymes.

Antioxidant Activity Characterization

A review of the scientific literature did not yield any studies characterizing the antioxidant activity of 1-(6-ethoxypyridin-2-yl)piperazine. While other piperazine derivatives have been evaluated for their antioxidant properties, no such data exists for this specific compound. aablocks.com

Neuropharmacological Evaluations

Ligand-Receptor Interactions with Neurotransmitter Systems (e.g., GABAergic, Serotonergic, Dopaminergic, Cholinergic)

There is a lack of published research on the neuropharmacological profile of 1-(6-ethoxypyridin-2-yl)piperazine. No studies were found that detail its ligand-receptor interactions with GABAergic, serotonergic, dopaminergic, or cholinergic systems. Therefore, no data on its potential effects on neurotransmitter systems can be presented.

Exploration of Potential in Neurodegenerative Conditions.

No specific studies investigating the potential of 1-(6-ethoxypyridin-2-yl)piperazine in the context of neurodegenerative conditions such as Alzheimer's, Parkinson's, or Huntington's disease were identified in the scientific literature. While piperazine derivatives have been explored for various central nervous system disorders, research specifically detailing the neuroprotective or therapeutic effects of 1-(6-ethoxypyridin-2-yl)piperazine is not available. ontosight.ai

Antiparasitic Efficacy Studies.

A search of scientific databases yielded no specific studies on the antiparasitic efficacy of 1-(6-ethoxypyridin-2-yl)piperazine.

Anthelmintic Applications.

There are no published research findings specifically evaluating the anthelmintic properties of 1-(6-ethoxypyridin-2-yl)piperazine.

Antimalarial Potential.

No studies specifically investigating the antimalarial potential of 1-(6-ethoxypyridin-2-yl)piperazine were found.

Trypanocidal Effects.

There is no available data in the scientific literature regarding the trypanocidal effects of 1-(6-ethoxypyridin-2-yl)piperazine.

Other Noteworthy Pharmacological Activities.

Radioprotective Effects.

Specific research on the radioprotective effects of 1-(6-ethoxypyridin-2-yl)piperazine is not present in the available literature. While some piperazine derivatives have been investigated for their potential as radioprotective agents, no such studies have been published for this particular compound. nih.govnih.gov

Enzyme Inhibition

The ability of a compound to inhibit specific enzymes is a cornerstone of modern drug discovery. For 1-(6-ethoxypyridin-2-yl)piperazine, its potential to inhibit a range of enzymes implicated in various diseases has been a subject of interest, primarily due to its structural features.

Phosphoinositide-3 Kinase δ (PI3Kδ):

Research into the structure-activity relationships of related compounds suggests that the heteroaryl piperazine scaffold is a promising framework for the development of potent and selective inhibitors of Phosphoinositide-3 Kinase δ (PI3Kδ). A high-throughput screening campaign identified this class of molecules as having excellent baseline affinity and selectivity for PI3Kδ over other closely related isoforms. The modular nature of the heteroaryl piperazine scaffold has facilitated the rapid evaluation and optimization of structure-activity relationships, leading to the development of highly potent inhibitors.

While the general class of heteroaryl piperazines shows promise as PI3Kδ inhibitors, specific inhibitory data for 1-(6-ethoxypyridin-2-yl)piperazine against PI3Kδ is not currently available in the reviewed scientific literature. Further studies would be required to determine its specific IC50 value and its selectivity profile against PI3Kδ and other PI3K isoforms.

| Compound Class | Target Enzyme | Activity |

| Heteroaryl Piperazines | Phosphoinositide-3 Kinase δ (PI3Kδ) | Potent and selective inhibition |

Isocitrate Dehydrogenase 1 (IDH1), Dipeptidyl Peptidase-4 (DPP-4), N-Myristoyltransferase, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and Lymphocyte-Specific Protein Tyrosine Kinase (Lck):

There is currently no available scientific literature or data to suggest that 1-(6-ethoxypyridin-2-yl)piperazine acts as an inhibitor of Isocitrate Dehydrogenase 1, Dipeptidyl Peptidase-4, N-Myristoyltransferase, Interleukin-1 Receptor-Associated Kinase 4, or Lymphocyte-Specific Protein Tyrosine Kinase. The investigation of the inhibitory potential of this specific compound against this diverse panel of enzymes represents an unexplored area of research.

Kinase Activation

In contrast to enzyme inhibition, some compounds can act as activators, enhancing the activity of specific kinases, which can also have therapeutic benefits.

AMP-Activated Protein Kinase (AMPK):

AMP-activated protein kinase (AMPK) is a key regulator of cellular energy homeostasis, and its activation is a therapeutic target for metabolic diseases. A review of the current scientific literature reveals no evidence to suggest that 1-(6-ethoxypyridin-2-yl)piperazine functions as an activator of AMPK. Research in this area has focused on other distinct chemical scaffolds.

Diuretic Activity

Diuretics are compounds that increase the excretion of water from the body. This class of drugs is essential in the management of conditions such as hypertension and heart failure.

An examination of the available scientific data indicates that there are no published studies on the diuretic activity of 1-(6-ethoxypyridin-2-yl)piperazine. While some piperazine derivatives have been investigated for various pharmacological effects, their potential as diuretics has not been a significant focus of research for this particular structural class. Therefore, the diuretic profile of 1-(6-ethoxypyridin-2-yl)piperazine remains unknown.

Mechanistic Insights into Pharmacological Actions

Elucidation of Cellular and Molecular Mechanisms of Action

There is no available scientific literature detailing the specific cellular and molecular mechanisms of action for 1-(6-ethoxypyridin-2-yl)piperazine. Research has not yet been published that elucidates how this compound interacts with cells on a molecular level or what specific biological pathways it may influence.

Detailed Analysis of Receptor Binding and Agonism/Antagonism

No studies containing data on the receptor binding profile of 1-(6-ethoxypyridin-2-yl)piperazine are publicly accessible. Consequently, there is no information to characterize its potential agonistic or antagonistic activities at any specific receptor. While many piperazine (B1678402) derivatives are known to interact with various receptors, the specific binding affinities and functional activities of this compound remain uncharacterized.

Characterization of Enzyme Inhibition Kinetics and Target Specificity

There is a lack of published research on the effects of 1-(6-ethoxypyridin-2-yl)piperazine on enzymatic activity. Therefore, no data on its enzyme inhibition kinetics, such as IC50 or Ki values, or its specificity for any enzymatic targets are available.

Investigation of Intracellular Signaling Pathway Modulation

No information has been published regarding the modulation of any intracellular signaling pathways by 1-(6-ethoxypyridin-2-yl)piperazine. Studies to determine its effects on signaling cascades, second messenger systems, or gene expression are not present in the available scientific literature.

Induction of Programmed Cell Death Mechanisms (e.g., Apoptosis)

There are no available studies that have investigated the potential for 1-(6-ethoxypyridin-2-yl)piperazine to induce programmed cell death mechanisms such as apoptosis. Research into its effects on cell viability, caspase activation, or other markers of apoptosis has not been publicly documented.

Structure Activity Relationship Sar and Computational Chemistry

Comprehensive Structure-Activity Relationship (SAR) Studies of 1-(6-Ethoxypyridin-2-Yl)Piperazine and its Analogues

While specific SAR studies on 1-(6-ethoxypyridin-2-yl)piperazine are not extensively documented in public literature, a wealth of information can be gleaned from research on analogous piperazine-containing compounds. The piperazine (B1678402) ring is recognized as a privileged scaffold in drug discovery, and its derivatives have been investigated for a wide array of biological activities, including anticancer, antipsychotic, and antimicrobial effects. nih.govontosight.ai SAR studies on these analogues provide a framework for understanding how structural modifications can influence efficacy and selectivity.

Key insights from SAR studies on piperazine analogues include:

Substitution on the Piperazine Ring: The nitrogen atoms of the piperazine core are critical for modulating pharmacokinetic properties due to their pKa values, which can enhance water solubility and bioavailability. nih.gov In studies of piperazine-linked aminopyridines, the introduction of lipophilic groups, such as benzyl (B1604629) or phenylethyl groups, at the N-4 nitrogen of the piperazine ring resulted in improved biological activity, suggesting beneficial interactions within a lipophilic pocket of the target protein. researchgate.net Conversely, in other series, leaving the piperazine ring unsubstituted was found to be more favorable for certain activities. nih.gov

Modifications of the Aromatic Ring: The nature and position of substituents on the aromatic ring system (in this case, the ethoxypyridinyl group) are crucial. For instance, in a series of ketamine ester analogues, substitutions at the 2- and 3-positions of the benzene (B151609) ring generally led to more active compounds than those substituted at the 4-position. mdpi.com The ethoxy group on the pyridine (B92270) ring of the title compound may influence its lipophilicity and ability to cross biological membranes. ontosight.ai

Replacement of the Piperazine Moiety: The importance of the piperazine ring itself has been demonstrated in studies where its replacement with other cyclic amines, such as morpholine (B109124) or pyrrolidine, led to a significant decrease in activity, highlighting the specific contribution of the piperazine scaffold. nih.gov

Table 1: Summary of General SAR Findings for Piperazine Analogues

| Molecular Scaffold Modification | Observation | Implication for 1-(6-Ethoxypyridin-2-Yl)Piperazine |

| Piperazine Ring Substitution | Introduction of lipophilic groups at the distal nitrogen can enhance activity. researchgate.net | Modifications at the N-4 position could be a key strategy for optimization. |

| Aromatic Ring Substitution | The position of substituents on the aromatic ring significantly impacts potency. mdpi.com | The position of the ethoxy group on the pyridine ring is likely a critical determinant of activity. |

| Core Scaffold Replacement | Replacing the piperazine ring with other heterocycles often reduces activity. nih.gov | The piperazine moiety is likely essential for the compound's biological activity profile. |

Rational Design and Optimization Strategies Based on SAR Data

SAR data is the cornerstone of rational drug design, enabling the strategic optimization of lead compounds. For piperazine derivatives, design strategies often involve a multi-pronged approach based on established SAR principles. nih.gov

One common strategy involves the introduction of specific functional groups to enhance interactions with a biological target. nih.gov For example, based on the understanding that a hydrogen bond acceptor is beneficial, designers might retain the core piperazine-pyridine structure while modifying substituents to improve binding affinity. The design of novel HIV-1 inhibitors from dihydrothiopyrano[3,2-d]pyrimidine derivatives illustrates this, where a key hydrogen bonding interaction was identified and maintained throughout the optimization process. nih.gov

Another strategy is based on mimicking the structure of known inhibitors. For example, new anticancer agents based on a 1,2-benzothiazine scaffold were rationally designed by incorporating phenylpiperazine moieties, referencing the structures of known topoisomerase II inhibitors. nih.gov This approach leverages existing knowledge to create new chemical entities with a higher probability of success.

Optimization often focuses on balancing pharmacodynamic (potency) and pharmacokinetic (ADME - absorption, distribution, metabolism, excretion) properties. The piperazine ring is often incorporated specifically to improve pharmacokinetic profiles. nih.gov Therefore, optimization strategies for a compound like 1-(6-ethoxypyridin-2-yl)piperazine would likely involve fine-tuning the substituents on both the pyridine and piperazine rings to achieve a desirable balance of potency, solubility, and metabolic stability.

Application of Computational Chemistry in Drug Design

Computational chemistry provides powerful tools to investigate and predict the behavior of molecules, thereby accelerating the drug discovery process.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method is invaluable for understanding the molecular basis of a drug's action. For piperazine derivatives, docking studies have been used to elucidate binding modes and guide further optimization. For instance, in the development of alpha-synuclein (B15492655) fibril growth inhibitors, molecular docking suggested that dimethoxyphenyl piperazine analogs could bind to the ends of fibrils, proposing a "capping" mechanism of action. nih.gov Similarly, docking studies of novel 1,2-benzothiazine derivatives showed that a lead compound could bind to both the DNA-Topoisomerase II complex and the minor groove of DNA, providing a rationale for its observed anticancer activity. nih.gov

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

In a study of piperazine derivatives as mTORC1 inhibitors, a QSAR model was developed that successfully correlated inhibitory activity with several molecular descriptors. mdpi.com The results indicated that the biological activity was significantly influenced by factors such as the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), and topological polar surface area (PSA). mdpi.com The statistical robustness of such models, often validated by a high coefficient of determination (R²) and a low p-value, allows for the reliable screening of virtual libraries to identify promising new candidates. mdpi.commdpi.com

Table 2: Example of Descriptors Used in QSAR Models for Piperazine Derivatives

| Descriptor | Description | Relevance to Biological Activity |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons and participate in charge-transfer interactions. mdpi.com |

| Log S | Aqueous Solubility | Influences the bioavailability and distribution of the compound in the body. mdpi.com |

| PSA | Topological Polar Surface Area | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. mdpi.com |

| MR | Molar Refractivity | Relates to the volume of the molecule and its potential for van der Waals interactions with the target. mdpi.com |

When the experimental 3D structure of a target protein has not been determined, homology modeling can be used to build a predictive model. This technique relies on the known experimental structure of a related homologous protein as a template. This is particularly relevant for G protein-coupled receptors (GPCRs), a common target class for piperazine-containing drugs. In the absence of experimental structures for opioid receptors, for example, homology models have been constructed using the X-ray structure of bovine rhodopsin as a template. nih.gov These models, when refined with experimental data from mutagenesis or cross-linking studies, can provide realistic representations of ligand-receptor complexes, aiding in the understanding of agonist versus antagonist binding modes and guiding the design of new, more selective ligands. nih.gov

Preclinical Evaluation and Translational Potential

In Vitro Efficacy and Selectivity Profiling

A comprehensive search for in vitro studies dedicated to 1-(6-ethoxypyridin-2-yl)piperazine did not yield specific data on its efficacy or selectivity against particular biological targets. Typically, this stage of preclinical evaluation involves screening a compound against a panel of receptors, enzymes, or cell lines to determine its biological activity and to identify potential therapeutic applications. The absence of such published data for this specific compound prevents the creation of a detailed efficacy and selectivity profile.

In Vivo Efficacy Studies in Relevant Disease Models

Consistent with the lack of in vitro data, there is no publicly available information on in vivo efficacy studies of 1-(6-ethoxypyridin-2-yl)piperazine in any disease models. Such studies are crucial for demonstrating a compound's potential therapeutic effect in a living organism and for understanding its behavior in a complex biological system.

Development of Lead Candidates for Therapeutic Applications

The process of developing lead candidates involves identifying and optimizing promising compounds from initial screening campaigns. Given the absence of foundational in vitro and in vivo data for 1-(6-ethoxypyridin-2-yl)piperazine, there are no reports of it being advanced as a lead candidate for any therapeutic application. Medicinal chemistry programs often synthesize numerous analogs of a parent scaffold to explore the structure-activity relationship (SAR) and improve properties like potency, selectivity, and metabolic stability. While this compound may have been synthesized as part of such a series, any resulting data has not been made public.

Strategies for Overcoming Drug Resistance

The development of strategies to overcome drug resistance is a critical aspect of modern drug discovery, particularly in fields like oncology and infectious diseases. However, this line of research is contingent on having an established therapeutic agent with a known mechanism of action and identified resistance pathways. As 1-(6-ethoxypyridin-2-yl)piperazine has not been established as a therapeutic agent, there are no documented strategies for overcoming resistance related to its use.

Future Perspectives and Emerging Research Directions

Rational Design of Next-Generation Pyridine-Piperazine Derivatives

The development of new pyridine-piperazine derivatives is increasingly guided by rational design principles, which leverage an understanding of structure-activity relationships (SAR) to create molecules with enhanced therapeutic properties. citedrive.commdpi.com The goal is to optimize potency, selectivity, metabolic stability, and pharmacokinetic profiles. nih.govnih.gov

Combining the pyridine (B92270) ring with a piperazine (B1678402) moiety is a known strategy to enhance biological activity. researchgate.net The nitrogen atom in the pyridine ring can form crucial hydrogen bonds and dipole-dipole interactions with biological targets, while the piperazine ring provides a flexible yet constrained scaffold that can be modified to fine-tune the molecule's properties. researchgate.netnih.gov Researchers are actively exploring several design strategies:

Scaffold Hybridization: This involves coupling the pyridine-piperazine core with other pharmacologically important scaffolds to create hybrid molecules with potentially synergistic or enhanced biological activity. researchgate.netnih.gov For instance, linking imidazo[1,2-a]pyridine (B132010) derivatives with piperazine has yielded potent anticancer agents. researchgate.net

Functional Group Modification: The introduction of specific functional groups to the pyridine or piperazine rings can significantly alter a compound's activity. For example, adding electron-withdrawing groups like nitro (NO2) or chloro (Cl) has been shown to enhance the antibacterial or urease inhibitory activity of some derivatives. citedrive.comnih.gov In other cases, introducing groups that can act as sites for future branching allows for further molecular stabilization within a target environment. researchgate.net

Conformational Constraint: Modifying the piperazine ring or the linker connecting it to the pyridine can introduce conformational rigidity. This can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding. nih.gov

Table 1: Rational Design Strategies for Pyridine-Piperazine Derivatives

| Design Strategy | Rationale | Desired Outcome | Example Reference |

|---|---|---|---|

| Scaffold Hybridization | Combining two or more active pharmacophores to create a single molecule with enhanced or dual activity. | Increased potency, novel mechanism of action, ability to overcome resistance. | researchgate.netnih.gov |

| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetics. | Improved metabolic stability, enhanced binding affinity, reduced toxicity. | nih.gov |

| Structure-Based Design | Using the 3D structure of the target protein to design molecules that fit perfectly into the binding site. | High potency and selectivity for the intended biological target. | mdpi.comresearchgate.net |

| Functional Group Modification | Adding or modifying functional groups to optimize interactions with the target or improve physicochemical properties. | Enhanced solubility, increased cell permeability, improved biological activity. | citedrive.comresearchgate.netnih.gov |

Exploration of Novel Therapeutic Indications and Disease Targets

While initially explored for a specific set of targets, the versatility of the pyridine-piperazine scaffold has prompted researchers to investigate its potential against a wide array of diseases. researchgate.net This exploration is leading to the identification of novel therapeutic indications and previously unconsidered biological targets.

Emerging research highlights the potential of these derivatives in several key areas:

Oncology: Numerous studies have demonstrated the anticancer effects of novel pyridine-piperazine hybrids against various cancer cell lines, including breast, lung, liver, and colon cancer. researchgate.netnih.govnih.govnih.gov Some derivatives have been designed as topoisomerase II inhibitors, while others target tubulin polymerization or specific kinases involved in cancer progression. mdpi.comresearchgate.net

Infectious Diseases: The scaffold is being developed for new antimicrobial agents to combat drug-resistant pathogens. citedrive.com Additionally, specific derivatives have shown potent urease inhibitory activity, making them potential candidates for treating infections caused by Helicobacter pylori. nih.gov

Neurodegenerative and Psychiatric Disorders: Researchers are designing pyridine-piperazine compounds as monoamine oxidase (MAO) inhibitors for the treatment of depression. researchgate.net Others are exploring dual-target ligands, such as histamine (B1213489) H3 and sigma-1 receptor antagonists, for novel pain therapies. nih.gov

Radioprotection: Novel piperazine derivatives are being developed as radioprotective agents to mitigate the harmful effects of ionizing radiation, with some showing superior safety and efficacy profiles compared to existing agents. nih.gov

Table 2: Investigational Therapeutic Targets for Pyridine-Piperazine Derivatives

| Therapeutic Area | Disease Target | Investigated Derivative Class | Example Reference |

|---|---|---|---|

| Oncology | Tubulin, Estrogen Receptor, Topoisomerase II | Imidazo[1,2-a]pyridine-piperazine hybrids, Phenylpiperazine derivatives of 1,2-benzothiazine | mdpi.comresearchgate.netnih.gov |

| Infectious Disease | Urease | Pyridine-based piperazines | nih.gov |

| Neurology/Pain | Histamine H3 Receptor, Sigma-1 Receptor | Piperidine/Piperazine derivatives | nih.gov |

| Psychiatry | Monoamine Oxidase-A (MAO-A) | Piperazine-based compounds | researchgate.net |

| Radiation Exposure | N/A (Mitigation of DNA damage) | 1-(2-hydroxyethyl)piperazine derivatives | nih.gov |

Integration of Advanced Experimental and Computational Methodologies

The discovery and optimization of pyridine-piperazine derivatives are being significantly accelerated by the integration of sophisticated experimental and computational techniques. researchgate.netosti.gov These methods provide deep insights into molecular interactions, predict biological activity, and streamline the drug development process.

Key methodologies being employed include:

Computational Modeling: Techniques like molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) studies are routinely used to predict how a molecule will bind to its target and to guide the design of more potent compounds. mdpi.comresearchgate.netresearchgate.netnih.gov High-throughput virtual screening, sometimes utilizing supercomputers, allows for the rapid evaluation of vast virtual libraries of compounds against a specific biological target. researchgate.netnih.gov

Advanced In Vitro Assays: Highly specific and sensitive assays are used to determine the biological activity of new compounds. For example, the dicentric chromosome assay (DCA) is used to quantify the DNA-damage mitigating effects of potential radioprotective agents. nih.gov Luciferase-based reporter assays can precisely measure the functional activity of compounds at their target receptors. nih.gov

Biophysical Techniques: Methods such as fluorescence spectroscopy are used to confirm the binding of compounds to their intended targets, such as DNA, providing physical evidence to support computational predictions. mdpi.com

Table 3: Advanced Methodologies in Pyridine-Piperazine Research

| Methodology | Application | Purpose | Example Reference |

|---|---|---|---|

| Molecular Docking | Computational | Predicts the binding orientation and affinity of a ligand to a protein target. | mdpi.comresearchgate.netnih.gov |

| QSAR | Computational | Correlates chemical structure with biological activity to predict the potency of new compounds. | researchgate.net |

| Pharmacophore Modeling | Computational | Identifies the essential 3D features required for a molecule to be biologically active. | researchgate.net |

| High-Throughput Screening | Experimental | Rapidly tests thousands of compounds for activity against a biological target. | nih.gov |

| Dicentric Chromosome Assay | Experimental | Measures DNA damage (e.g., from radiation) and the protective effect of a compound. | nih.gov |

| Dynamic Simulations | Computational | Simulates the movement of a ligand and protein over time to understand binding stability. | nih.gov |

Potential for Combination Therapies and Drug Repurposing

To enhance efficacy and overcome drug resistance, researchers are investigating the use of pyridine-piperazine derivatives in combination with existing drugs. Furthermore, the concept of drug repurposing—finding new uses for existing compounds—is being applied to this chemical class.

Combination Therapies: The synergistic potential of combining pyridine-piperazine compounds with established chemotherapeutic agents is an active area of research. For instance, novel derivatives have been tested in combination with doxorubicin, showing the potential to enhance its anticancer effects. mdpi.com Another strategy involves designing dual-acting molecules that modulate two different targets involved in a disease, which may offer greater efficacy than single-target drugs. nih.gov For example, compounds that are both sigma-1 receptor antagonists and enhance opioid analgesia could represent a breakthrough in pain management. nih.gov

Drug Repurposing: Libraries of existing piperazine derivatives are being screened for new therapeutic activities. nih.gov This approach can significantly reduce the time and cost of drug development. For example, a series of 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives, originally synthesized for other purposes, were successfully repurposed and identified as having selective anticancer activity against breast cancer cells. nih.gov Computational repurposing studies, which use virtual screening to test known drugs against new targets, are also a promising avenue. nih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| 1-(6-Ethoxypyridin-2-Yl)Piperazine |

| Amifostine |

| Doxorubicin |

| Loperamide |

| Thiourea |

| WR1065 |

Q & A

Q. What are the key synthetic methodologies for preparing 1-(6-ethoxypyridin-2-yl)piperazine and its derivatives?

The synthesis often involves nucleophilic substitution or Mannich reactions. For example, secondary amines like piperazine can react with halogenated pyridines under reflux conditions. In one approach, 5-halogeno-2,3-diaminopyridines are condensed with formaldehyde and secondary amines (e.g., 2-methoxyphenylpiperazine) to form Mannich bases . Optimization of reaction conditions (e.g., solvent choice, temperature, and catalyst) is critical for yield improvement. Recrystallization from ethyl acetate or acetonitrile is commonly used for purification .

Q. How can NMR spectroscopy and mass spectrometry be utilized to confirm the structure of 1-(6-ethoxypyridin-2-yl)piperazine?

- NMR : Protons on the piperazine ring typically appear as multiplet signals between δ 2.4–3.0 ppm, while ethoxy groups resonate as quartets near δ 1.3–1.5 ppm (CH3) and δ 4.0–4.2 ppm (CH2) .

- Mass spectrometry : The molecular ion peak ([M+H]+) should align with the calculated molecular weight. Fragmentation patterns (e.g., loss of ethoxy or piperazine moieties) further validate the structure .

Q. What are the common applications of piperazine derivatives in medicinal chemistry?

Piperazine scaffolds are widely used as ligands for G protein-coupled receptors (GPCRs) and allosteric modulators. For example, 1-(3-chlorophenyl)piperazine acts as a serotonin receptor (5-HT2B/2C) agonist . Derivatives with pyridine or pyrimidine substitutions are explored for antimicrobial, anticancer, and CNS-targeting activities .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 1-(6-ethoxypyridin-2-yl)piperazine analogs?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, receptor isoforms). To address this:

- Standardize assays : Use identical cell lines (e.g., HEK-293 for GPCR studies) and control for batch-to-batch reagent variability.

- Validate target engagement : Employ techniques like radioligand binding assays to confirm receptor affinity .

- Cross-validate with in silico models : Molecular docking (e.g., using AutoDock Vina) can predict binding modes and explain activity differences .

Q. What strategies optimize the pharmacokinetic profile of 1-(6-ethoxypyridin-2-yl)piperazine derivatives?

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or amine) to improve solubility. For example, 1-(2-hydroxyethyl)piperazine derivatives show enhanced aqueous solubility .

- Metabolic stability : Replace labile ethoxy groups with trifluoromethyl or cyclopropyl moieties to reduce CYP450-mediated oxidation .

- BBB permeability : Use logP values (optimal range: 2–3) and in vitro BBB models (e.g., PAMPA-BBB) to guide structural modifications .

Q. How can researchers design 1-(6-ethoxypyridin-2-yl)piperazine-based ligands for metal coordination studies?

Piperazine’s two nitrogen atoms enable chelation of transition metals (e.g., Pt, Pd). Key considerations:

- Ligand rigidity : Incorporate aromatic substituents (e.g., pyridine) to stabilize metal-ligand complexes.

- Thermodynamic studies : Use potentiometric titrations in constant ionic media (e.g., 0.1 M KCl) to determine stability constants .

- Applications : Anticancer Pt(II) complexes derived from piperazine ligands show activity against leukemia L1210 cells .

Q. What methodologies assess the potential toxicity of 1-(6-ethoxypyridin-2-yl)piperazine in preclinical research?

- In vitro assays : Cytotoxicity screening (e.g., MTT assay on HepG2 cells) and hERG channel inhibition tests .

- In vivo models : Acute toxicity studies in rodents (OECD 423) to determine LD50 and organ-specific effects.

- Metabolite profiling : Identify toxic metabolites (e.g., via LC-MS) formed via hepatic CYP3A4/2D6 pathways .

Q. How do structural modifications of the piperazine ring impact efflux pump inhibition in multidrug-resistant pathogens?

Bulky aryl groups (e.g., naphthyl or chlorophenyl) enhance inhibition of RND efflux pumps (e.g., AcrAB-TolC in E. coli). For example, 1-(1-naphthylmethyl)-piperazine increases intracellular accumulation of fluoroquinolones by blocking efflux . Key parameters:

- Hydrophobicity : Optimal logD values (1.5–2.5) improve membrane interaction.

- Steric effects : Substituents at the 4-position of piperazine maximize pump binding .

Methodological Considerations

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound class?

- Parallel synthesis : Prepare analogs with systematic substitutions (e.g., varying aryl groups or alkyl chain lengths).

- Data analysis : Use multivariate regression (e.g., CoMFA or CoMSIA) to correlate structural features with biological activity .

- Counter-screening : Test against off-target receptors (e.g., adrenergic or dopamine receptors) to ensure selectivity .

Q. How can researchers address low yields in the synthesis of 1-(6-ethoxypyridin-2-yl)piperazine intermediates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.